ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate

Description

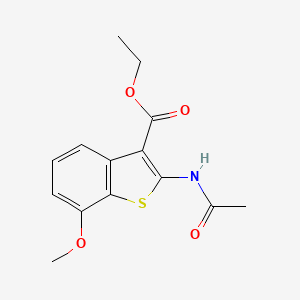

Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted with an acetylamino group at position 2, a methoxy group at position 7, and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 2-acetamido-7-methoxy-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-4-19-14(17)11-9-6-5-7-10(18-3)12(9)20-13(11)15-8(2)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXRVYOGFMDDRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC=C2OC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

-

Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

-

Introduction of the Methoxy Group: : The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the benzothiophene core.

-

Acetylation of the Amino Group: : The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine. This step ensures the formation of the acetylamino group.

-

Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

-

Substitution: : Nucleophilic substitution reactions can occur at the methoxy or acetylamino groups, where nucleophiles replace these groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products Formed

Oxidation: Oxidized benzothiophene derivatives.

Reduction: Reduced benzothiophene derivatives.

Substitution: Substituted benzothiophene derivatives with new functional groups.

Scientific Research Applications

Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate and related compounds:

Structural Analysis

- Core Heterocycle: The benzothiophene core distinguishes the target compound from indole (DMLT) and isoflavone derivatives. Benzothiophenes are known for their electron-rich aromatic systems, which enhance interactions with biological targets like kinases or receptors .

- Substituent Effects: The 7-methoxy group in the target compound may improve metabolic stability compared to unsubstituted benzothiophenes.

- Ester Functionality : The ethyl ester at position 3 is a common prodrug strategy to enhance bioavailability. This contrasts with the tert-butyl ester in the daidzein derivative, which serves as a protecting group during synthesis .

Biological Activity

Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C15H17N1O4S

- Molecular Weight : 305.37 g/mol

- CAS Number : 113407-95-7

The compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of an acetylamino group enhances its reactivity and potential biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 23.2 | Induction of apoptosis |

| A549 (Lung) | 30.5 | Cell cycle arrest (G2/M phase) |

| HCT116 (Colon) | 28.0 | Necrosis induction |

The compound's mechanism involves inducing apoptosis and necrosis in cancer cells, as evidenced by flow cytometry analyses showing increased early and late apoptotic populations after treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased caspase activation and DNA fragmentation in treated cells.

- Cell Cycle Arrest : Flow cytometry studies revealed that the compound causes significant G2/M phase arrest, preventing cancer cells from dividing and proliferating .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The modification of the benzothiophene scaffold plays a crucial role in determining the biological activity of the compound. Variations in substituents at different positions on the benzothiophene ring can enhance or diminish its anticancer properties.

Table 2: Structure-Activity Relationship Summary

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 2 | Acetylamino | Increases potency |

| 7 | Methoxy | Enhances solubility |

| 3 | Carboxylate group | Essential for activity |

These findings suggest that careful tuning of the chemical structure can optimize the therapeutic efficacy of benzothiophene derivatives.

Study on MCF-7 Cells

A study investigating the effects of this compound on MCF-7 breast cancer cells reported a significant reduction in cell viability after treatment with an IC50 value of 23.2 µM. The study utilized FITC/Annexin-V-FITC staining to assess apoptosis, revealing that treated cells exhibited a substantial increase in both early and late apoptotic populations compared to controls .

In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate that it may reduce tumor growth in murine models, though further research is required to confirm these findings and assess toxicity profiles.

Q & A

Basic: What are the standard protocols for synthesizing and purifying ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothiophene core followed by sequential functionalization. Key steps include:

- Core formation : Cyclization of substituted thiophene precursors under controlled temperature (80–120°C) and solvent conditions (e.g., DMF or THF) .

- Acetylation : Introduction of the acetylamino group using acetyl chloride in the presence of a base like pyridine .

- Esterification : Ethyl ester formation via reaction with ethyl chloroformate .

Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Analytical techniques like TLC and HPLC are critical for monitoring reaction progress and ensuring >95% purity .

Basic: How is the molecular structure of this compound confirmed in academic research?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and integration ratios .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNOS, MW 279.32) .

- X-ray crystallography : For unambiguous confirmation, SHELX software is widely used for refinement, leveraging its robustness in small-molecule crystallography .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?

SAR studies involve:

- Functional group modification : Systematic substitution of the methoxy, acetylamino, or ethyl ester groups to assess biological activity changes. For example, replacing methoxy with hydroxy groups alters solubility and target binding .

- Comparative analysis : Use tables to contrast analogs (e.g., brominated or halogenated derivatives) in terms of binding affinity and pharmacokinetics (see example below) :

| Compound Modification | Key Property Change | Biological Impact |

|---|---|---|

| Bromine at position 6 | Increased electrophilicity | Enhanced enzyme inhibition |

| Hydroxy substitution at position 7 | Improved solubility | Reduced cytotoxicity |

Advanced: How can crystallography data resolve contradictions in reported bioactivity?

Conflicting bioactivity data may arise from polymorphic forms or solvate differences. Methodological steps include:

- Single-crystal X-ray diffraction : Using SHELXL for refinement to identify conformational variations in the benzothiophene core .

- ORTEP-3 visualization : To compare bond angles and torsional strains affecting receptor interactions .

- Validation tools : WinGX suite for crystallographic data consistency checks .

Advanced: What experimental approaches address discrepancies in reported enzyme inhibition data?

- Replication under standardized conditions : Ensure consistent assay parameters (e.g., pH, temperature).

- Orthogonal assays : Combine fluorometric and calorimetric methods (e.g., ITC) to validate binding constants .

- Molecular docking : Use AutoDock Vina or GOLD to simulate binding modes and identify key residues (e.g., hydrophobic pockets accommodating the methoxy group) .

Advanced: How is molecular docking utilized to predict the compound’s mechanism of action?

- Target preparation : Retrieve protein structures from PDB (e.g., kinase or protease targets).

- Docking parameters : Set grid boxes encompassing active sites, with Lamarckian genetic algorithms for conformational sampling.

- Validation : Compare docking scores (ΔG) with experimental IC values. For example, chloroacetoxy derivatives show higher affinity due to halogen bonding .

Basic: What analytical methods ensure compound purity in pharmacokinetic studies?

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm .

- Chiral chromatography : For enantiopure synthesis, using Chiralpak AD-H columns .

- Elemental analysis : Carbon-hydrogen-nitrogen (CHN) analysis to confirm stoichiometry .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported Pd) for Suzuki-Miyaura couplings .

- Process analytical technology (PAT) : In-line FTIR for real-time monitoring of intermediate formation .

Advanced: How is the compound’s stability under physiological conditions assessed?

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS .

- Plasma stability assays : Incubate with human plasma and quantify parent compound loss over 24 hours .

Advanced: What methodologies guide the synthesis of derivatives with enhanced bioactivity?

- Nucleophilic aromatic substitution : Introduce electron-withdrawing groups (e.g., -NO) at position 6 to modulate reactivity .

- Cross-coupling reactions : Suzuki-Miyaura for aryl boronate coupling at position 7 .

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) to temporarily block the acetylamino group during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.